![molecular formula C9H7BrN2O2 B1373384 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid CAS No. 1248666-87-6](/img/structure/B1373384.png)
2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid
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Overview
Description
2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid (2-BBDAA) is a brominated diazole-acetic acid derivative that has been used in various scientific research applications. It is a versatile compound with a wide range of uses, including as a reagent in organic synthesis and as an inhibitor of enzymes.
Scientific Research Applications
Compound Synthesis and Pharmacological Evaluation
2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid, and its derivatives are extensively studied for their potential in treating various conditions. For instance, a novel mutual azo prodrug of 5-aminosalicylic acid linked to this compound was synthesized and evaluated for ulcerative colitis treatment. The compound demonstrated effective anti-inflammatory properties in induced colitis in rats, suggesting potential therapeutic applications for bowel diseases (Jilani, Shomaf, & Alzoubi, 2013).
Drug Metabolism and Bioactive Derivatives
Studies on the metabolism of related compounds provide insights into the pharmacokinetics and pharmacodynamics of potential drugs. For instance, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats identified various metabolites, revealing key pathways for drug metabolism and potential therapeutic or toxicological implications (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Novel Therapeutic Agents
The synthesis of novel compounds bearing the 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid moiety has led to the discovery of potential therapeutic agents. For example, a series of novel derivatives were synthesized and showed promising anti-ulcer activity in animal models. This indicates the compound's potential in developing new treatments for gastrointestinal disorders (Mathew, Suresh, & Anbazhagan, 2013).
Antinociceptive and Antiallergic Effects
Derivatives of 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid have been evaluated for their antinociceptive effects, indicating potential applications in pain management. For instance, a pyrazolyl-thiazole derivative was found to exhibit significant antinociception in mice, hinting at its potential for developing new analgesics (Prokopp, Rubin, Sauzem, de Souza, Berlese, Lourega, Muniz, Bonacorso, Zanatta, & Martins, 2006). Similarly, a series of new N-phenylbenzamido acid derivatives displayed potent antiallergic and cytoprotective activities, suggesting their utility in treating allergic diseases (Makovec, Peris, Revel, Giovanetti, Redaelli, Rovati, 1992).
Mechanism of Action
Target of Action
Many compounds containing a benzimidazole moiety are known to interact with various biological targets. For instance, some benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The mode of action of benzimidazole derivatives can vary greatly depending on their specific structure and the target they interact with. For example, some benzimidazole derivatives exert their effect by binding to and preventing activation of certain receptors .
Biochemical Pathways
Benzimidazole derivatives can affect various biochemical pathways. For instance, some benzimidazole derivatives are known to inhibit tubulin polymerization, which results in the loss of cytoplasmic microtubules .
Pharmacokinetics
The pharmacokinetic properties of benzimidazole derivatives can be influenced by the polar nature of the imidazole ring. This moiety helps to overcome the solubility problems of poorly soluble drug entities, thus improving the pharmacokinetic parameters .
Result of Action
The result of the action of benzimidazole derivatives can vary depending on their specific structure and the biochemical pathways they affect. For example, some benzimidazole derivatives are known to have antineoplastic effects by depolymerizing microtubules .
Action Environment
The action, efficacy, and stability of benzimidazole derivatives can be influenced by various environmental factors. For example, the solubility of these compounds in water and other polar solvents can affect their bioavailability and thus their efficacy .
properties
IUPAC Name |
2-(6-bromo-1H-benzimidazol-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-5-1-2-6-7(3-5)12-8(11-6)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGGNHHTAVRXIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=N2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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